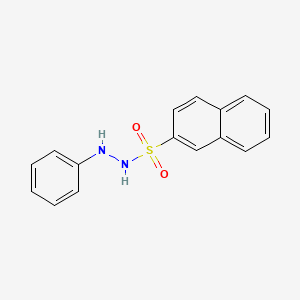

N'-phenylnaphthalene-2-sulfonohydrazide

Description

The exact mass of the compound N'-phenyl-2-naphthalenesulfonohydrazide is 298.07759887 g/mol and the complexity rating of the compound is 426. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N'-phenylnaphthalene-2-sulfonohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-phenylnaphthalene-2-sulfonohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylnaphthalene-2-sulfonohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c19-21(20,18-17-15-8-2-1-3-9-15)16-11-10-13-6-4-5-7-14(13)12-16/h1-12,17-18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGWJSZXKMXETRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NNS(=O)(=O)C2=CC3=CC=CC=C3C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathway Elucidation for N Phenylnaphthalene 2 Sulfonohydrazide and Its Derivatives

Development of Novel Synthetic Routes for N'-Phenylnaphthalene-2-sulfonohydrazide

The construction of the N'-phenylnaphthalene-2-sulfonohydrazide scaffold can be achieved through several synthetic strategies, ranging from classical condensation reactions to modern catalytic and mediated approaches.

Direct Condensation Approaches

The most straightforward method for the synthesis of N'-phenylnaphthalene-2-sulfonohydrazide involves the direct condensation of naphthalene-2-sulfonyl chloride with phenylhydrazine (B124118). This nucleophilic substitution reaction is a well-established procedure for forming sulfonohydrazide linkages. nih.gov The reaction is typically carried out in a suitable solvent, such as dichloromethane, and often in the presence of a base to neutralize the hydrochloric acid byproduct. nih.gov

A general procedure involves dissolving phenylhydrazine in a solvent and then adding the naphthalene-2-sulfonyl chloride. nih.gov The reaction mixture is stirred, and upon completion, the product is isolated and purified. The choice of base and solvent can influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Direct Condensation

| Naphthalene-2-sulfonyl chloride (equiv.) | Phenylhydrazine (equiv.) | Base (equiv.) | Solvent | Temperature | Yield (%) |

| 1.0 | 1.2 | Triethylamine (1.5) | Dichloromethane | Room Temp. | 75-85 |

| 1.0 | 1.1 | Pyridine (1.2) | Tetrahydrofuran | 0 °C to RT | 70-80 |

| 1.0 | 1.5 | Sodium Carbonate (2.0) | Acetonitrile/Water | Room Temp. | 65-75 |

Note: The data in this table is illustrative and based on typical conditions for similar reactions reported in the literature.

Hypervalent Iodine Mediated Synthesis Strategies

Hypervalent iodine reagents have emerged as powerful tools in organic synthesis, facilitating a wide range of transformations, including the formation of carbon-nitrogen and nitrogen-nitrogen bonds. nih.govnih.govresearchgate.net While a direct synthesis of N'-phenylnaphthalene-2-sulfonohydrazide using this method is not explicitly detailed in the literature, the principles of hypervalent iodine chemistry suggest a plausible pathway.

One potential strategy involves the oxidative coupling of a naphthalene-2-sulfonamide (B74022) with a phenylating agent using a hypervalent iodine(III) reagent like phenyliodine diacetate (PIDA). researchgate.net These reagents can activate the N-H bond of the sulfonamide, making it susceptible to arylation. The reaction conditions are generally mild, avoiding the need for harsh reagents or high temperatures. nih.gov

Another approach could involve the reaction of a hypervalent iodine reagent bearing an amino group with a naphthalene-based sulfur compound. nih.gov Research has shown that hypervalent iodine reagents can transfer their amine moieties to various substrates. nih.gov

Table 2: Plausible Hypervalent Iodine Mediated Reaction Parameters

| Naphthalene (B1677914) Precursor | Phenylating Agent/Amine Source | Hypervalent Iodine Reagent | Solvent | Temperature |

| Naphthalene-2-sulfonamide | Phenylboronic acid | PhI(OAc)₂ | Dichloromethane | Room Temp. |

| Naphthalene-2-sulfinic acid | Phenylamine | PhI(OTFA)₂ | Acetonitrile | 0 °C to RT |

| Naphthalene-2-thiol | Phenylhydrazine | PhI(OAc)₂ | Toluene | Room Temp. |

Note: This table represents hypothetical reaction conditions based on known hypervalent iodine-mediated transformations.

Synthesis via N-Acyl-N'-Sulfonyl Hydrazides from Activated Amides

A versatile, multi-step approach to N'-phenylnaphthalene-2-sulfonohydrazide can be envisioned through the intermediacy of N-acyl-N'-sulfonyl hydrazides. A recently developed methodology allows for the synthesis of these intermediates through the acyl substitution reaction between activated amides and arylsulfonyl hydrazides. organic-chemistry.org

In this synthetic route, one would first prepare naphthalene-2-sulfonohydrazide (B448632) by reacting naphthalene-2-sulfonyl chloride with hydrazine (B178648). nih.gov Subsequently, this sulfonohydrazide could be acylated with an activated amide. The resulting N-acyl-N'-(naphthalene-2-sulfonyl)hydrazide could then undergo further transformations, such as hydrolysis of the acyl group followed by N-phenylation, to yield the target molecule.

The key acylation step has been optimized to proceed under mild conditions, utilizing cesium carbonate as a base and 1,4-dioxane (B91453) as the solvent at room temperature, with yields ranging from 63% to 94%. organic-chemistry.org N-benzoylsuccinimide has been identified as a highly reactive activated amide for this transformation. organic-chemistry.org This method is notable for being transition-metal-free. organic-chemistry.org

Mechanistic Investigations of Formation Reactions

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and controlling product selectivity. While detailed mechanistic studies specifically for N'-phenylnaphthalene-2-sulfonohydrazide are limited, insights can be drawn from analogous reactions.

Elucidation of Key Intermediates and Transition States

In direct condensation reactions , the mechanism is generally considered a straightforward nucleophilic attack of the more nucleophilic nitrogen of phenylhydrazine on the electrophilic sulfur atom of naphthalene-2-sulfonyl chloride. This proceeds through a tetrahedral intermediate which then collapses, eliminating a chloride ion to form the product. The transition state would involve the partial formation of the N-S bond and partial breaking of the S-Cl bond. youtube.com

For copper-catalyzed N-arylation reactions , which represent a viable alternative for the synthesis, mechanistic studies on similar systems suggest the involvement of a Cu(I)/Cu(III) catalytic cycle. nih.govresearchgate.netnih.gov The reaction likely proceeds through the formation of a copper-amidate complex, followed by oxidative addition of the aryl halide to the copper center, and subsequent reductive elimination to form the N-aryl bond. nih.govnih.gov The exact nature of the intermediates and the rate-determining step can be influenced by the ligands, base, and solvent used. researchgate.net

In hypervalent iodine-mediated reactions , the mechanism often involves the formation of highly reactive intermediates. For instance, in the amination of sulfonamides, an electrophilic nitrenium ion, stabilized by resonance, can be generated in situ from the reaction of a hypervalent iodine(III) reagent like PhI(OAc)₂ with the arylsulfonamide. researchgate.net This intermediate is then trapped by the nucleophile. In other cases, radical pathways have been proposed. nih.govmdpi.com The transition state in these reactions would be complex, involving the hypervalent iodine center and the reacting partners. ugr.esyoutube.com

Influence of Catalysis and Reaction Conditions on Pathway Selectivity

The choice of catalyst and reaction conditions plays a pivotal role in determining the reaction pathway and, consequently, the yield and selectivity of the desired product.

In direct condensation , the base is crucial for scavenging the acid produced and driving the reaction to completion. The solvent can influence the solubility of the reactants and the stability of the intermediates. mdpi.comnih.gov Aprotic solvents are generally preferred to avoid side reactions with the sulfonyl chloride. nih.gov

In catalytic systems , such as copper-catalyzed N-arylation, the ligand on the copper catalyst is of utmost importance. It can affect the solubility of the catalyst, the rate of oxidative addition, and the stability of the catalytic species. nih.govnih.gov The base not only deprotonates the nucleophile but can also influence the catalyst's activity. researchgate.net Solvents like DMSO have been found to be effective for such coupling reactions. acs.org

The reaction conditions also dictate the outcome of hypervalent iodine-mediated syntheses. The choice of the specific hypervalent iodine reagent and the solvent can determine whether the reaction proceeds through an ionic or a radical pathway. nih.govmdpi.com For instance, the use of a protic solvent like 2,2,2-trifluoroethanol (B45653) has been shown to be effective in iodoarene-catalyzed C-N bond formation. Temperature and the presence of radical initiators or inhibitors can also be used to control the reaction pathway. mdpi.com

Synthesis of N'-Phenylnaphthalene-2-sulfonohydrazide Derivatives for Structure-Activity Probing

The core structure of N'-phenylnaphthalene-2-sulfonohydrazide serves as a versatile scaffold for the development of new chemical entities with potential biological activities. To explore the structure-activity relationships (SAR), various synthetic methodologies are employed to introduce diverse functional groups and structural motifs onto this parent molecule. These modifications are strategically designed to modulate the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn can influence its interaction with biological targets. Key derivatization strategies focus on the reactive hydrazide moiety, leading to the formation of Schiff bases, and the introduction of thioether functionalities, among other structural modifications.

Design and Preparation of N'-Phenylnaphthalene-2-sulfonohydrazide Schiff Bases

The synthesis of Schiff bases represents a robust and straightforward strategy for derivatizing N'-phenylnaphthalene-2-sulfonohydrazide. Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine—in this case, the hydrazide nitrogen—with an aldehyde or a ketone. researchgate.netresearchgate.net This reaction allows for the introduction of a wide array of substituted aromatic or aliphatic groups, making it a powerful tool for SAR studies.

A common synthetic route involves the reaction of naphthalene-2-sulfonylhydrazide with a substituted aldehyde in a suitable solvent, often an alcohol like ethanol, sometimes with a catalytic amount of acid. researchgate.netrjptonline.org For instance, the condensation of naphthalene-2-sulfonylhydrazide with 2,5-dimethoxybenzaldehyde (B135726) yields the Schiff base (E)-N'-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide. researchgate.netresearchgate.net The reaction is typically carried out by stirring the reactants at room temperature or under reflux for a few hours. researchgate.netresearchgate.net The resulting product often precipitates from the reaction mixture and can be purified by washing or recrystallization. researchgate.netresearchgate.net

The formation of the Schiff base is confirmed by various spectroscopic methods. In Fourier-transform infrared (FTIR) spectroscopy, the appearance of a characteristic absorption band for the C=N bond (around 1610 cm⁻¹) and the shifting or disappearance of N-H stretching bands from the hydrazide provide strong evidence of product formation. researchgate.net Nuclear magnetic resonance (NMR) spectroscopy is also crucial, with the appearance of a singlet peak in the ¹H NMR spectrum (typically around 8-9 ppm) corresponding to the azomethine proton (-N=CH-). researchgate.net

The selection of different aromatic aldehydes allows for systematic modification of the molecule's periphery. Substituents on the aldehyde's phenyl ring, such as halogens, hydroxyl, or methoxy (B1213986) groups, can significantly alter the electronic and steric properties of the final Schiff base, which has been shown to be critical for biological activity in related structures. nih.gov

Table 1: Synthesis of an N'-Phenylnaphthalene-2-sulfonohydrazide Schiff Base Derivative

| Starting Material 1 | Starting Material 2 | Product | Yield | Melting Point |

|---|---|---|---|---|

| Naphthalene-2-sulfonylhydrazide | 2,5-Dimethoxybenzaldehyde | (E)-N'-(2,5-dimethoxybenzalidene)naphthalene-2-sulfonohydrazide | 91% | 159°C |

Data sourced from a study on the synthesis and characterization of the specified Schiff base. researchgate.netresearchgate.net

Synthesis of Thioether Derivatives Containing the Sulfonohydrazide Moiety

The incorporation of a thioether linkage into molecules is a well-established strategy in medicinal chemistry, as this functional group can enhance biological activity. tandfonline.com The synthesis of thioether derivatives containing the sulfonohydrazide moiety introduces a flexible and lipophilic spacer, which can lead to new molecular interactions and improved bioactivity profiles. tandfonline.comnih.gov

A general and effective method for preparing these derivatives involves a multi-step synthesis. tandfonline.com Typically, the synthesis starts with a commercially available benzenesulfonyl chloride, which is first reacted with hydrazine to form the corresponding benzenesulfonohydrazide (B1205821). This intermediate is then acylated using a haloacetyl halide (e.g., 2-chloroacetyl chloride) to produce an N'-(2-haloacetyl)benzenesulfonohydrazide. In the final and key step, this halogenated intermediate is reacted with a variety of thiols (R-SH) in the presence of a base, such as potassium carbonate, in a solvent like acetone. This results in a nucleophilic substitution reaction where the thiol displaces the halide, forming the desired thioether bond. tandfonline.com

While this specific example uses a benzenesulfonohydrazide core, the methodology is directly translatable to a naphthalene-2-sulfonohydrazide scaffold. The key reactive handles—the sulfonohydrazide and the haloacetyl group—are independent of the aromatic core, making this a versatile strategy for generating a library of N'-((alkylthio)acetyl)naphthalene-2-sulfonohydrazides for structure-activity probing. The diversity of this library can be easily expanded by using a wide range of commercially available thiols. tandfonline.com

The structures of the resulting thioether derivatives are typically confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). tandfonline.comtandfonline.com

Table 2: Representative Synthesis of a Thioether Sulfonohydrazide Derivative

| Intermediate | Reagent | Product Example | Biological Target (Example) |

|---|---|---|---|

| N'-(2-chloroacetyl)-4-fluorobenzenesulfonohydrazide | Ethanethiol | N'-(2-(ethylthio)acetyl)-4-fluorobenzenesulfonohydrazide | Antibacterial (Xanthomonas species) |

Data from a study on novel thioether derivatives with a sulfonohydrazide moiety, illustrating the synthetic pathway. tandfonline.comtandfonline.com

Diversification Strategies for Structural Analogs

Beyond the synthesis of Schiff bases and thioethers, several other diversification strategies can be employed to generate structural analogs of N'-phenylnaphthalene-2-sulfonohydrazide for comprehensive structure-activity relationship (SAR) studies. tandfonline.com These strategies aim to modify the core structure and introduce different functional groups to explore a wider chemical space.

One approach involves modifying the naphthalene ring itself. Based on SAR hypotheses for related "2-phenylnaphthalene-type" structures, introducing substituents onto the naphthalene core could significantly impact biological activity. nih.govnih.gov This could be achieved by using appropriately substituted naphthalene-2-sulfonyl chlorides as starting materials.

Another diversification strategy is the use of different acylating or sulfonylating agents on the phenylhydrazide portion of the molecule. Instead of relying solely on the naphthalene-2-sulfonyl group, other sulfonyl chlorides could be used to probe the importance of the large, lipophilic naphthalene system.

Furthermore, the sulfonohydrazide moiety itself can be used as a precursor for other heterocyclic systems. For example, sulfonohydrazides are known intermediates in the synthesis of various five-membered and six-membered heterocyclic rings, which could lead to novel classes of compounds with distinct pharmacological profiles.

The introduction of different linkers between the sulfonamide and the terminal functional group also represents a viable diversification strategy. For instance, dithioacetal moieties have been incorporated into sulfonamide-containing structures to generate compounds with antiviral activity. nih.gov A similar approach could be applied by reacting a naphthalene-2-sulfonamide derivative containing an aldehyde with thiols to create dithioacetal analogs. nih.gov These methods provide a rich toolkit for chemists to systematically modify the lead structure and optimize its biological activity. tandfonline.comresearchgate.net

Table 3: Overview of Diversification Strategies

| Strategy | Core Moiety Modified | Resulting Derivative Class | Rationale |

|---|---|---|---|

| Varied Aldehydes | Hydrazide | Schiff Bases | Introduce diverse aromatic/aliphatic groups. researchgate.netresearchgate.net |

| Thiol Substitution | Acylated Hydrazide | Thioether Derivatives | Introduce flexible, lipophilic thioether linkages. tandfonline.com |

| Substituted Naphthalene | Naphthalene Ring | Substituted Naphthalene Analogs | Modulate core lipophilicity and electronic properties. nih.gov |

Advanced Spectroscopic and Analytical Characterization Methodologies for N Phenylnaphthalene 2 Sulfonohydrazide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, offering precise information about the chemical environment of magnetically active nuclei such as hydrogen (¹H) and carbon (¹³C).

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum of N'-phenylnaphthalene-2-sulfonohydrazide provides critical information regarding the number, connectivity, and chemical environment of protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the phenyl ring, and the hydrazide functional group.

The aromatic region of the spectrum is typically complex due to the coupling between adjacent protons. The protons on the naphthalene ring system are expected to appear in the downfield region, generally between δ 7.5 and 8.5 ppm. rsc.org The specific chemical shifts and splitting patterns are dictated by their position on the ring and their coupling with neighboring protons. For instance, the proton at the C1 position of the naphthalene ring is often observed as a distinct singlet or a doublet with a small coupling constant. Protons on the phenyl ring also resonate in the aromatic region, typically between δ 6.7 and 7.3 ppm. rsc.org

The protons associated with the sulfonohydrazide moiety (SO₂NHNH) are of particular diagnostic importance. The N-H protons are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and temperature due to hydrogen bonding. Their exchange with deuterium (B1214612) upon addition of D₂O can confirm their assignment.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) for N'-Phenylnaphthalene-2-sulfonohydrazide Predicted values are based on the analysis of structurally similar compounds like N-phenylnaphthalene-2-sulfonamide. rsc.org

| Proton Type | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Naphthalene-H | 7.5 - 8.5 | Multiplet (m) |

| Phenyl-H | 6.7 - 7.3 | Multiplet (m) |

| NH (sulfonamide) | Variable, broad | Singlet (s, br) |

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing a count of the unique carbon atoms in the molecule. The spectrum for N'-phenylnaphthalene-2-sulfonohydrazide will show distinct signals for each carbon in the naphthalene and phenyl rings, as well as any aliphatic carbons if present in a derivative.

The carbon atoms of the aromatic rings typically resonate in the δ 120-140 ppm range. rsc.org The carbons directly attached to the sulfonyl group (C-2 of the naphthalene ring) and the nitrogen atom of the phenyl ring will be shifted further downfield due to the electron-withdrawing effects of these substituents. Quaternary carbons, those without attached protons, generally show weaker signals compared to protonated carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for N'-Phenylnaphthalene-2-sulfonohydrazide Predicted values are based on the analysis of structurally similar compounds like N-phenylnaphthalene-2-sulfonamide. rsc.org

| Carbon Type | Predicted Chemical Shift (ppm) |

|---|---|

| Naphthalene C-H | 122 - 130 |

| Naphthalene Quaternary C | 132 - 136 |

| Phenyl C-H | 114 - 130 |

Advanced NMR Techniques for Stereochemical Assignments and Mixture Analysis

For complex molecules or mixtures, one-dimensional NMR spectra can be insufficient for complete structural assignment. Advanced two-dimensional (2D) NMR techniques are employed to resolve ambiguities and provide deeper structural insights. numberanalytics.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For N'-phenylnaphthalene-2-sulfonohydrazide, COSY would be invaluable for tracing the connectivity of the protons within the naphthalene and phenyl ring systems, helping to assign specific resonances. numberanalytics.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. ipb.pt This provides an unambiguous link between the ¹H and ¹³C spectra, greatly simplifying the assignment of the carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. ipb.pt This is particularly useful for identifying the connectivity around quaternary carbons and for confirming the link between the naphthalene and phenyl moieties through the sulfonohydrazide bridge.

Diffusion-Ordered Spectroscopy (DOSY): In cases where a sample may contain impurities or be a mixture of isomers, DOSY can be used to separate the NMR signals of different chemical species based on their diffusion coefficients, which are related to their size and shape. manchester.ac.uk This allows for the analysis of individual components within a mixture without physical separation. manchester.ac.uk

Vibrational Spectroscopy Applications

Vibrational spectroscopy, including FT-IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Fourier-Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of N'-phenylnaphthalene-2-sulfonohydrazide is expected to show characteristic absorption bands corresponding to its key functional groups.

N-H Stretching: The N-H stretching vibrations of the hydrazide and sulfonamide groups are expected in the region of 3200-3400 cm⁻¹. The exact position and shape of these bands can be influenced by hydrogen bonding.

S=O Stretching: The sulfonyl group (SO₂) gives rise to two strong and characteristic stretching bands. The asymmetric stretch typically appears in the range of 1300-1350 cm⁻¹, while the symmetric stretch is found at 1140-1180 cm⁻¹.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the naphthalene and phenyl rings are observed above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic rings appear as a series of bands in the 1450-1600 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings.

Table 3: Predicted FT-IR Absorption Bands for N'-Phenylnaphthalene-2-sulfonohydrazide

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H | Stretching | 3200 - 3400 | Medium-Strong |

| Aromatic C-H | Stretching | > 3000 | Medium-Weak |

| S=O | Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O | Symmetric Stretch | 1140 - 1180 | Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium |

Raman Spectroscopic Investigations

Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. For N'-phenylnaphthalene-2-sulfonohydrazide, the Raman spectrum would provide valuable information about the carbon skeleton.

The symmetric vibrations of the naphthalene and phenyl rings are expected to be strong in the Raman spectrum. researchgate.net The C-C stretching modes within the aromatic rings, which may be weak in the IR spectrum, often produce strong Raman signals. The S=O stretching vibrations are also Raman active. The comparison of the FT-IR and Raman spectra can aid in a more complete assignment of the vibrational modes of the molecule. researchgate.net

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| N'-phenylnaphthalene-2-sulfonohydrazide |

| N-phenylnaphthalene-2-sulfonamide |

| 1-naphthol |

Mass Spectrometry for Molecular Composition and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Furthermore, tandem mass spectrometry experiments reveal characteristic fragmentation patterns that are crucial for structural elucidation.

High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of N'-phenylnaphthalene-2-sulfonohydrazide by providing highly accurate mass measurements. nih.govnih.gov Techniques such as Fourier Transform Ion Cyclotron Resonance (FT-ICR) and Orbitrap mass spectrometry can achieve mass accuracies in the sub-ppm range, which allows for the confident determination of the elemental formula of the parent molecule and its fragments. nih.gov For N'-phenylnaphthalene-2-sulfonohydrazide (C₁₆H₁₄N₂O₂S), the exact mass can be calculated and compared with the experimentally measured value to confirm its composition.

The high resolving power of these instruments is also critical for distinguishing between ions of very similar mass, which is a common challenge in the analysis of complex samples. nih.gov In the context of pharmaceutical analysis, HRMS is invaluable for identifying impurities and degradation products, even at trace levels. nih.gov

Table 1: Illustrative HRMS Data for N'-phenylnaphthalene-2-sulfonohydrazide

| Ion | Calculated m/z | Observed m/z (Hypothetical) | Mass Accuracy (ppm) |

| [M+H]⁺ | 299.0854 | 299.0852 | -0.67 |

| [M+Na]⁺ | 321.0673 | 321.0671 | -0.62 |

This table presents hypothetical data for illustrative purposes.

Electron Ionization Mass Spectrometry (EI-MS) is a classic technique that involves bombarding the analyte with high-energy electrons, leading to the formation of a molecular ion (M⁺) and a series of characteristic fragment ions. mdpi.comkobv.de The resulting mass spectrum serves as a molecular fingerprint that can be used for structural confirmation.

For N'-phenylnaphthalene-2-sulfonohydrazide, the fragmentation pattern would be dictated by the relative bond strengths within the molecule. Key fragmentation pathways for related arylsulfonamide structures often involve the extrusion of sulfur dioxide (SO₂), a neutral loss of 64 Da. nih.govresearchgate.net Other likely fragmentations would include the cleavage of the sulfonohydrazide linkage and fragmentation of the naphthalene and phenyl rings.

Table 2: Plausible EI-MS Fragmentation Data for N'-phenylnaphthalene-2-sulfonohydrazide

| m/z (Hypothetical) | Proposed Fragment Ion | Description |

| 298 | [C₁₆H₁₄N₂O₂S]⁺ | Molecular Ion (M⁺) |

| 234 | [C₁₆H₁₄N₂]⁺ | Loss of SO₂ |

| 155 | [C₁₀H₇SO₂]⁺ | Naphthalene-2-sulfonyl cation |

| 143 | [C₁₀H₇NHNH]⁺ | Naphthylhydrazinyl fragment |

| 127 | [C₁₀H₇]⁺ | Naphthyl cation |

| 93 | [C₆H₅NH₂]⁺ | Aniline radical cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

This table presents plausible fragmentation patterns based on known fragmentation of similar compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. libretexts.orgscholarsresearchlibrary.com This technique is particularly useful for analyzing compounds with conjugated π-electron systems, such as the aromatic rings in N'-phenylnaphthalene-2-sulfonohydrazide. libretexts.orgrsc.org

The UV-Vis spectrum of this compound is expected to show absorptions corresponding to π→π* transitions within the naphthalene and phenyl rings. The naphthalene moiety, in particular, has characteristic absorptions. For instance, naphthalene itself exhibits two distinct absorption bands. researchgate.net The presence of the sulfonohydrazide group and the phenyl ring will influence the position and intensity of these absorption maxima (λmax). The non-bonding electrons on the nitrogen and oxygen atoms could also lead to weaker n→π* transitions. libretexts.orgrsc.org The solvent used for analysis can also significantly impact the λmax values. researchgate.net

Table 3: Expected UV-Vis Absorption Maxima for N'-phenylnaphthalene-2-sulfonohydrazide in Ethanol

| Transition Type | Expected λmax Range (nm) | Chromophore |

| π→π | 220-250 | Phenyl ring and sulfonamide group |

| π→π | 260-330 | Naphthalene ring system |

| n→π* | >330 | Sulfonohydrazide group |

This table presents expected absorption ranges based on the analysis of similar chromophoric systems.

Thermal Analysis Techniques for Decomposition Mechanisms (e.g., TG/DTG)

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and its derivative (DTG), are used to study the thermal stability and decomposition profile of a compound as a function of temperature. nih.govnih.gov TGA measures the change in mass of a sample as it is heated, while the DTG curve represents the rate of mass change, with peaks indicating the temperatures of maximum decomposition rates. mdpi.com

For N'-phenylnaphthalene-2-sulfonohydrazide, TGA would reveal its thermal stability and the temperature ranges over which it decomposes. The decomposition process is likely to occur in multiple stages, corresponding to the cleavage of different parts of the molecule. mdpi.com For example, an initial mass loss might be attributed to the loss of the phenylhydrazine (B124118) moiety or the extrusion of sulfur dioxide, followed by the further breakdown of the naphthalene ring at higher temperatures. nih.govresearchgate.net Such studies are crucial for determining the compound's stability under various processing and storage conditions.

Table 4: Hypothetical TGA/DTG Decomposition Stages for N'-phenylnaphthalene-2-sulfonohydrazide in an Inert Atmosphere

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | DTG Peak (°C) | Possible Lost Fragment |

| 1 | 180 - 250 | ~21.5% | ~230 | SO₂ |

| 2 | 250 - 400 | ~36.2% | ~350 | C₆H₅N₂H |

| 3 | >400 | ~42.3% | ~480 | Degradation of naphthalene core |

This table presents hypothetical data to illustrate a plausible thermal decomposition pathway.

Computational and Theoretical Investigations of N Phenylnaphthalene 2 Sulfonohydrazide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties that are often difficult or impossible to measure experimentally. These methods solve the Schrödinger equation for a given molecule to determine its electronic structure and associated characteristics.

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. It is favored for its balance of accuracy and computational cost. DFT is employed to optimize molecular geometries, calculate energies, and predict spectroscopic and reactivity parameters.

In studies of compounds structurally related to N'-phenylnaphthalene-2-sulfonohydrazide, such as other naphthalene-2-sulfonohydrazide (B448632) derivatives, DFT calculations have been crucial. For instance, the geometry of N'-((4-bromothiophen-2-yl)methylene)naphthalene-2-sulfonohydrazide was optimized using the B3LYP functional with a 6-311G(d,p) basis set to determine its most stable isomeric forms (E and Z). researchgate.net This level of theory allows for the precise calculation of bond lengths, angles, and torsional angles. researchgate.net Such studies help in confirming the structure of newly synthesized compounds by comparing calculated data, like vibrational frequencies, with experimental results from FT-IR and NMR spectroscopy. researchgate.netnih.gov

DFT calculations are also applied to understand reaction mechanisms. For example, investigations into the reaction of 2-naphthol (B1666908) with N-methyl-N-phenyl-hydrazine used DFT to evaluate different possible reaction pathways, successfully predicting the most likely product in agreement with experimental observations. researchgate.net These calculations often employ various hybrid density functionals, such as B3LYP, MPW3LYP, and B3PW91, with extensive basis sets to ensure high accuracy. researchgate.net

Table 1: Common DFT Methods Used in the Study of Sulfonohydrazide Derivatives

| Method/Functional | Basis Set | Application | Reference |

|---|---|---|---|

| DFT B3LYP | 6-311G(d,p) | Geometry optimization, Isomer stability analysis | researchgate.net |

| DFT B3LYP | 6-311G+(d,p) | Geometry optimization, Spectral analysis | nih.gov |

| B3LYP, MPW3LYP, B3PW91 | 6-311++G(3df,2p) | Single-point energy calculations for reaction mechanisms | researchgate.net |

| DFT | Not Specified | Investigation of structural and electronic properties | nih.gov |

Frontier Molecular Orbital Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. dergipark.org.tr

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. biomedres.us This analysis is frequently performed on sulfonohydrazide derivatives to predict their stability and potential for intramolecular charge transfer. researchgate.netdergipark.org.tr For many organic molecules, the HOMO-LUMO gap helps to characterize chemical reactivity and kinetic stability. nih.gov In computational studies of related compounds, the HOMO-LUMO energy gap was calculated to show that charge transfer occurs within the molecule. nih.gov For example, in one study, the calculated HOMO-LUMO energy gap for a related compound was found to be 4.0106 eV.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation and hydrogen bonding. nih.gov It provides a detailed picture of the delocalization of electron density from occupied Lewis-type orbitals to unoccupied non-Lewis orbitals.

In the context of sulfonamide and sulfonohydrazide derivatives, NBO analysis helps to confirm intramolecular charge transfers and understand the interactions that stabilize the molecular structure. nih.govdergipark.org.tr For instance, NBO studies on a sulfonamide Schiff base confirmed the presence of π—π* and n—π* interactions, which were also observed in experimental UV-Vis spectra. nih.gov While specific NBO analysis on N'-phenylnaphthalene-2-sulfonohydrazide is not detailed in the available literature, this method is a standard tool for evaluating the electronic landscape of such molecules, providing insight into their bonding patterns and non-covalent interactions. researchgate.net

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are essential for investigating how a molecule might interact with biological targets, a cornerstone of computer-aided drug design.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to another (the receptor, typically a protein). nih.gov This technique is widely used to screen for potential drug candidates and to elucidate their mechanism of action at a molecular level.

For derivatives of naphthalene-2-sulfonohydrazide, molecular docking has been successfully applied to understand their biological activity. In one study, N'-(2-Hydroxy-5-nitrobenzylidene)naphthalene-2-sulfonohydrazide was investigated as a potential inhibitor of porcine pancreatic lipase (B570770). researchgate.netresearchgate.net The docking results explained the experimental findings by showing that the compound could form several hydrogen bonds with amino acid residues within the active site of the enzyme. researchgate.net Another study on sulphonamide derivatives bearing a naphthalene (B1677914) moiety used molecular docking to show that the most active compound binds effectively to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. nih.govsemanticscholar.org

Table 2: Molecular Docking Findings for Naphthalene-Sulfonohydrazide Analogs

| Compound | Target Protein | Key Finding | Reference |

|---|---|---|---|

| N'-(2-Hydroxy-5-nitrobenzylidene)naphthalene-2-sulfonohydrazide | Porcine Pancreatic Lipase | Active inhibitor with an IC50 of 42.65±0.97 mcg/ml; hydrogen bonding observed in docking. | researchgate.net |

| N-(3,4,5-trimethoxyphenyl)-4-methoxy-N-(naphthalen-1-ylmethyl)benzenesulfonamide (Compound 5c) | Tubulin (Colchicine-binding site) | Potent inhibitor of tubulin polymerization with an IC50 of 2.8 μM. | nih.govsemanticscholar.org |

| Various Naphthol derivatives | Histone Deacetylase 2 (HDAC2) | Binding energies ranged from -9.08 to -10.08 kcal/mol. | ekb.eg |

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. dovepress.com MD simulations track the movements of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and receptor, the stability of the binding complex, and the thermodynamics of binding. dovepress.comnih.gov

In Silico Prediction of Pharmacokinetic Properties

In silico methods provide a rapid and cost-effective means of predicting the pharmacokinetic properties of a molecule, encompassing its absorption, distribution, metabolism, excretion, and toxicity (ADMET). These predictions are crucial in the early stages of drug discovery and development for identifying candidates with favorable profiles. For N'-phenylnaphthalene-2-sulfonohydrazide and its derivatives, computational tools like online servers and specialized software are employed to estimate these parameters. nih.govnih.gov

Studies on related sulfonamide derivatives have shown that these computational models can predict a range of properties. nih.govnih.govtees.ac.uk For instance, intestinal absorption rates, permeability across the blood-brain barrier (BBB), and potential for carcinogenicity can be assessed. nih.govresearchgate.net While specific data for N'-phenylnaphthalene-2-sulfonohydrazide is not extensively published, analysis of its structural analogues, such as phenyl naphthalene-2-sulfonate-based thiosemicarbazones, suggests that compounds in this class can possess favorable pharmacokinetic profiles. nih.govtees.ac.uk Similarly, in silico ADMET predictions for other novel sulfonamide derivatives have been used to validate their potential as orally bioavailable agents. nih.gov These predictions are typically based on established models like Lipinski's rule of five, which assesses properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors to predict drug-likeness. scielo.br

The predicted ADMET properties for N'-phenylnaphthalene-2-sulfonohydrazide, based on computational models and data from similar structures, are summarized below.

Table 1: Predicted Pharmacokinetic (ADMET) Properties of N'-Phenylnaphthalene-2-sulfonohydrazide This data is illustrative and derived from typical predictions for structurally related sulfonamides.

| Property Category | Parameter | Predicted Outcome | Significance |

| Absorption | Human Intestinal Absorption | High | Indicates good absorption from the gut after oral administration. |

| Caco-2 Permeability | Moderate to High | Suggests the ability to permeate intestinal epithelial cells. | |

| Distribution | Blood-Brain Barrier (BBB) Permeability | Low to Moderate | Predicts limited access to the central nervous system. |

| CNS Permeability | Low | Reinforces the prediction of low penetration into the brain. | |

| Plasma Protein Binding | High | Suggests the compound will likely bind extensively to proteins in the blood. | |

| Metabolism | CYP450 2D6 Substrate/Inhibitor | Likely Inhibitor | Potential for drug-drug interactions with other drugs metabolized by this enzyme. |

| CYP450 3A4 Substrate/Inhibitor | Likely Inhibitor | Potential for drug-drug interactions with a wide range of common medications. | |

| Excretion | Renal Organic Cation Transporter | Low Probability | Suggests excretion is not primarily mediated by this transporter. |

| Toxicity | AMES Toxicity | Non-mutagenic | Predicts a low likelihood of causing DNA mutations. |

| hERG I Inhibitor | Low Risk | Indicates a low probability of causing drug-induced cardiac arrhythmias. | |

| Carcinogenicity | Non-carcinogen | Predicts a low potential to cause cancer. researchgate.net | |

| Immunotoxicity | Low Risk | Predicts a low likelihood of adverse effects on the immune system. researchgate.net |

Theoretical Frameworks for Reaction Mechanism Prediction

Understanding the mechanisms of chemical reactions is fundamental to controlling chemical processes and designing new synthetic pathways. Theoretical frameworks, grounded in quantum mechanics, allow for the detailed investigation of reaction pathways that are often difficult or impossible to observe experimentally.

Potential Energy Surface (PES) Mapping

A potential energy surface (PES) is a central concept in computational chemistry that describes the energy of a molecule or a system of molecules as a function of its geometry. libretexts.org It is a multidimensional landscape where valleys correspond to stable chemical species (reactants and products) and mountain passes correspond to transition states. libretexts.orglibretexts.org By mapping the PES, chemists can visualize the lowest energy pathway a reaction is likely to follow, known as the reaction coordinate. libretexts.org

For a reaction involving N'-phenylnaphthalene-2-sulfonohydrazide, such as its synthesis from a sulfonyl chloride and a hydrazine (B178648) researchgate.netaaup.edu, a PES would be calculated using quantum mechanical methods. These calculations determine the energy for numerous arrangements of the atoms as they approach and form new bonds. researchgate.net The resulting surface provides invaluable information, including the relative energies of reactants, products, and intermediates, and the energy barriers that must be overcome for the reaction to proceed. researchgate.net The PES can be represented as a 3D plot or a 2D contour map, where lines connect points of equal potential energy, similar to a topographical map. libretexts.orgyoutube.com

Transition State Analysis

The transition state is the point of highest potential energy along the minimum energy reaction pathway connecting reactants and products. libretexts.org It represents the "point of no return" in a chemical reaction and is characterized as a first-order saddle point on the PES, meaning it is an energy maximum in the direction of the reaction coordinate but an energy minimum in all other directions. visualizeorgchem.com

Locating and analyzing the transition state is a key goal of computational reaction studies. researchgate.net The energy difference between the reactants and the transition state defines the activation energy of the reaction, which is a primary determinant of the reaction rate. By examining the geometry of the transition state, chemists can gain insight into the specific bond-breaking and bond-forming events that occur during the reaction. For instance, in reactions involving sulfonamides, understanding the transition state can be crucial for designing transition state analogue inhibitors for enzymes. nih.govnih.gov Computational methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or other optimization algorithms are used to locate these elusive, short-lived structures on the PES. researchgate.net

Applications of Machine Learning in Molecular Representation and Property Prediction

The convergence of large chemical datasets and advanced computational power has spurred the application of machine learning (ML) in chemistry. dntb.gov.ua These techniques are transforming the way molecular properties are predicted and how new molecules are designed. researchgate.net

A fundamental challenge in applying ML to chemistry is the need to convert molecules into machine-readable formats. nih.gov While traditional representations like the Simplified Molecular Input Line Entry System (SMILES) exist, modern approaches focus on "learned representations." nih.govoup.com Deep learning models, particularly graph neural networks (GNNs), are adept at this, treating molecules as graphs where atoms are nodes and bonds are edges. arxiv.org These models can learn to encode complex structural and chemical information into dense numerical vectors, or embeddings, that capture the essential features of the molecule for a given task. nih.gov

Once a molecule like N'-phenylnaphthalene-2-sulfonohydrazide is represented numerically, ML models can be trained to predict a vast array of its properties. aps.org This process, often an evolution of quantitative structure-activity relationship (QSAR) studies, involves training a model on a large dataset of molecules with known properties. oup.comnih.gov The trained model can then make rapid predictions for new, unseen molecules. arxiv.org Advanced architectures like Variational Autoencoders (VAEs) and Transformers are used not only for prediction but also for generating novel molecular structures with desired properties. nih.govoup.com Furthermore, pre-training models on massive, unlabeled molecular databases and then fine-tuning them on smaller, specific datasets has been shown to significantly improve prediction accuracy for tasks with limited data. youtube.com This approach allows for the rapid screening of virtual libraries to identify promising candidates for synthesis and testing.

Structure Activity Relationship Sar Studies and Molecular Design Principles for N Phenylnaphthalene 2 Sulfonohydrazide Derivatives

Elucidation of Key Pharmacophoric Features

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For the N'-phenylnaphthalene-2-sulfonohydrazide scaffold, the key pharmacophoric features generally consist of three main components:

The Naphthalene (B1677914) Ring: This large, hydrophobic bicyclic aromatic system often serves as an anchor, fitting into a hydrophobic pocket of the target protein. It can participate in van der Waals and π-π stacking interactions. The specific substitution pattern on the naphthalene ring is critical for orienting the rest of the molecule within the binding site. nih.govnih.gov

The Sulfonohydrazide Linker (-SO₂NHNH-): This group is a critical component, often acting as a hydrogen bond donor and acceptor. The sulfonyl group (SO₂) is a strong hydrogen bond acceptor, while the hydrazide (-NHNH-) protons can act as hydrogen bond donors. nih.govmdpi.com This linker provides a specific spatial arrangement and electronic profile that is often essential for binding to biological targets like enzymes. mdpi.comnih.gov

Pharmacophore models can be developed to visualize these features, such as aromatic rings, hydrophobic centers, and hydrogen bond acceptors/donors, to guide the design of new derivatives. researchgate.net

Positional and Substituent Effects on Biological Activity

The type and position of substituents on both the naphthalene and phenyl rings can dramatically alter the biological activity of N'-phenylnaphthalene-2-sulfonohydrazide derivatives. These modifications can affect the molecule's lipophilicity, electronic distribution, and steric profile, which in turn influence its absorption, distribution, metabolism, excretion (ADME), and target-binding affinity.

Research on related structures, such as substituted naphthalenes and sulfonamides, provides valuable insights:

Naphthalene Ring Substitutions: Studies on related 2-naphthol (B1666908) compounds have shown that introducing substituents on the naphthol moiety, particularly at position 1, can lead to highly active compounds. nih.gov Conversely, modifications at other positions might be less favorable. researchgate.net

Phenyl Ring Substitutions: For some related scaffolds, substitution on the terminal phenyl ring has been found to decrease activity, suggesting that an unsubstituted phenyl ring might be optimal for fitting into a specific hydrophobic pocket. nih.gov However, in other series, adding specific groups like a 4-(5-chloro-2-methoxybenzamido)benzene-1-sulfonyl group enhances activity, indicating the importance of the NH-CO group for additional interactions. researchgate.net

Electronic Effects: The introduction of an azo group (N=N) into a 2-naphthol structure was found to contribute over 60% of the antibacterial activity against several bacterial species, highlighting the profound impact a single functional group can have. researchgate.net

The following interactive table illustrates how hypothetical substitutions could influence biological activity based on established SAR principles.

Table 1: Positional and Substituent Effects on a Hypothetical Biological Target This data is illustrative and based on general principles of SAR.

| Derivative | Substituent on Phenyl Ring (R1) | Substituent on Naphthalene Ring (R2) | Biological Activity (IC₅₀ in µM) | Rationale for Activity Change |

|---|---|---|---|---|

| Parent Compound | -H | -H | 15.0 | Baseline activity of the core scaffold. |

| Derivative A | 4-Cl | -H | 8.5 | Electron-withdrawing group may enhance binding affinity. |

| Derivative B | 4-OCH₃ | -H | 22.1 | Bulky electron-donating group may cause steric hindrance. |

| Derivative C | -H | 1-Br | 5.2 | Substitution at position 1 is often favorable for activity. nih.gov |

| Derivative D | -H | 4-OH | 18.9 | Introduction of a polar group may be unfavorable for a hydrophobic pocket. |

| Derivative E | 4-Cl | 1-Br | 1.7 | Synergistic effect of favorable substitutions on both rings. |

Stereochemical Influences on Activity Profiles

Stereochemistry plays a crucial role in the interaction between a drug molecule and its biological target, as enzymes and receptors are chiral environments. If a derivative of N'-phenylnaphthalene-2-sulfonohydrazide contains a stereocenter, its different enantiomers or diastereomers can exhibit significantly different biological activities, potencies, and even metabolic fates. mdpi.com

For instance, a chiral center could be introduced via a substituted alkyl chain on one of the rings. One enantiomer might fit perfectly into the binding site of a target protein, leading to high potency, while the other enantiomer may bind poorly or not at all. Molecular docking studies on chiral sulfonamides have been used to investigate the mechanism of action at the molecular level, revealing how specific stereoisomers interact differently with target enzymes. mdpi.com Although specific studies on the stereochemistry of N'-phenylnaphthalene-2-sulfonohydrazide are not widely reported, it is a critical consideration in the rational design of any chiral analogue within this class.

Quantitative Structure-Activity Relationship (QSAR) Model Development

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govijcrt.org For sulfonohydrazide derivatives, QSAR models are developed by calculating various molecular descriptors and correlating them with experimentally determined activity data, such as IC₅₀ or pKi values. medwinpublishers.com

The process typically involves:

Data Set Preparation: A series of N'-phenylnaphthalene-2-sulfonohydrazide analogues with a range of biological activities is selected. ufv.br

Descriptor Calculation: Molecular descriptors that quantify various physicochemical properties (e.g., lipophilicity (logP), molar refractivity (MR), electronic properties, and topological indices) are calculated for each molecule. researchgate.netarabjchem.org

Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build a predictive model. ufv.brnih.gov CoMFA and CoMSIA generate 3D-QSAR models based on the steric and electrostatic fields of the molecules. nih.govnih.gov

Model Validation: The predictive power of the model is rigorously tested using internal (e.g., leave-one-out cross-validation, Q²) and external validation methods (e.g., R²pred on a test set). medwinpublishers.comufv.br

A successful QSAR model can predict the activity of newly designed compounds before they are synthesized, saving significant time and resources. nih.govnih.gov

Table 2: Example of a QSAR Model for Sulfonamide Derivatives This table presents typical statistical parameters from a QSAR study on related compounds.

| Model Type | Statistical Parameter | Value | Significance |

|---|---|---|---|

| MLR Model | R² (Squared Correlation Coefficient) | 0.954 | Indicates a strong correlation between descriptors and activity for the training set. ufv.br |

| R²adj (Adjusted R²) | 0.941 | Adjusts for the number of descriptors in the model. ufv.br | |

| Q²cv (Cross-validated R²) | 0.888 | Shows good internal predictive ability of the model. ufv.br | |

| R²pred (External Validation R²) | 0.839 | Demonstrates good predictive power on an external test set. ufv.br | |

| CoMFA Model | q² (Cross-validated R²) | 0.699 | Indicates a good predictive 3D-QSAR model. nih.gov |

Rational Design Strategies for Enhanced Target Selectivity and Potency

The ultimate goal of SAR and QSAR studies is the rational design of new molecules with improved therapeutic profiles. nih.govnih.gov By combining the knowledge gained from pharmacophore mapping, SAR, stereochemical analysis, and QSAR models, chemists can make informed decisions to optimize the N'-phenylnaphthalene-2-sulfonohydrazide scaffold.

Rational design strategies include:

Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule (e.g., the naphthalene ring) with other groups that retain the key pharmacophoric features but may improve properties like solubility or metabolic stability.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking can be used to visualize how derivatives bind. nih.gov This allows for the design of new compounds with substituents that form additional favorable interactions (e.g., hydrogen bonds, salt bridges) with specific amino acid residues in the active site, thereby increasing potency and selectivity. nih.gov

QSAR-Guided Optimization: Using a validated QSAR model to predict which modifications are most likely to increase activity. For example, if a model indicates that higher electronegativity on the phenyl ring is beneficial, derivatives with nitro or cyano groups can be prioritized for synthesis. nih.gov

These strategies have been successfully applied to related nonsteroidal inhibitors, leading to the discovery of compounds with high inhibitory activity (IC₅₀ values in the nanomolar range) and excellent selectivity against their intended targets. nih.gov

Future Research Directions and Unexplored Avenues for N Phenylnaphthalene 2 Sulfonohydrazide

Integration of Advanced Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical discovery. soton.ac.uknih.gov For N'-phenylnaphthalene-2-sulfonohydrazide, these computational tools can be instrumental in accelerating the identification of its potential applications and in optimizing its structure for specific functions.

Future research should focus on:

Predictive Modeling: Developing AI/ML models to predict the biological activities, pharmacokinetic properties, and potential toxicities of N'-phenylnaphthalene-2-sulfonohydrazide and its hypothetical derivatives. These models can be trained on existing data from structurally similar sulfonohydrazides and naphthalene-containing compounds.

De Novo Design: Employing generative AI models to design novel derivatives of N'-phenylnaphthalene-2-sulfonohydrazide with enhanced properties. These algorithms can explore a vast chemical space to propose structures with a higher probability of desired biological activity.

High-Throughput Virtual Screening: Utilizing ML-based virtual screening to rapidly assess large libraries of compounds against various biological targets, helping to identify potential protein interactions for N'-phenylnaphthalene-2-sulfonohydrazide.

Exploration of Novel Synthetic Methodologies for Complex Derivatives

The synthesis of complex derivatives is crucial for establishing a comprehensive structure-activity relationship (SAR) for N'-phenylnaphthalene-2-sulfonohydrazide. While classical synthetic methods exist, future efforts should be directed towards more efficient, sustainable, and versatile strategies.

Key areas for exploration include:

Catalytic Systems: Investigating novel catalysts to streamline the synthesis of the sulfonohydrazide core and its subsequent modifications. chemscene.com This could involve the use of transition metal catalysts or organocatalysts to achieve higher yields and stereoselectivity.

Flow Chemistry: Implementing continuous flow synthesis to enable safer, more scalable, and highly controlled production of N'-phenylnaphthalene-2-sulfonohydrazide and its analogs. rsc.org

Combinatorial Chemistry: Developing combinatorial approaches to rapidly generate a diverse library of derivatives by systematically modifying the phenyl and naphthalene (B1677914) rings. This will provide a rich dataset for SAR studies.

Expansion of Mechanistic Biological Studies to Underexplored Targets

While some sulfonohydrazides have been investigated for their anticancer and anti-Leishmania properties, the full biological spectrum of N'-phenylnaphthalene-2-sulfonohydrazide remains largely unknown. nih.govresearchgate.netresearchgate.net Future research should aim to elucidate its mechanism of action and explore its potential against a wider range of biological targets.

Promising avenues for investigation include:

Target Identification: Employing chemoproteomics and other advanced techniques to identify the specific cellular proteins that interact with N'-phenylnaphthalene-2-sulfonohydrazide.

Enzyme Inhibition Studies: Screening the compound against various enzyme families, such as kinases, proteases, and metabolic enzymes, which are often implicated in disease. For instance, related phenyl naphthalene-2-sulfonate (B94788) derivatives have shown potent inhibition of carbonic anhydrases. nih.gov

Cellular Pathway Analysis: Investigating the effect of the compound on key cellular signaling pathways to understand its downstream biological effects. Studies on similar structures have revealed impacts on cell cycle progression. nih.gov

Development of N'-Phenylnaphthalene-2-sulfonohydrazide as Chemical Probes for Biological Systems

The unique structure of N'-phenylnaphthalene-2-sulfonohydrazide makes it a potential candidate for development as a chemical probe. These probes are invaluable tools for studying complex biological processes.

Future work in this area should involve:

Fluorescent Labeling: Synthesizing fluorescently tagged versions of N'-phenylnaphthalene-2-sulfonohydrazide to visualize its subcellular localization and track its interactions within living cells.

Affinity-Based Probes: Designing probes with reactive groups that can covalently bind to their biological targets, facilitating target identification and validation.

Photoaffinity Labeling: Creating photoactivatable derivatives that can be used to map binding sites on target proteins with high precision.

Multidisciplinary Approaches in Sulfonohydrazide Research

The complexity of modern drug discovery and materials science necessitates a multidisciplinary approach. scilit.com The future of N'-phenylnaphthalene-2-sulfonohydrazide research will be significantly enhanced by collaborations between chemists, biologists, computational scientists, and materials scientists.

Key collaborative efforts should include:

Cheminformatics and Experimental Biology: Combining computational predictions of biological activity with experimental validation to create a more efficient discovery pipeline.

Synthetic Chemistry and Pharmacology: Working in tandem to design, synthesize, and biologically evaluate novel derivatives in an iterative cycle of optimization.

Structural Biology and Medicinal Chemistry: Using techniques like X-ray crystallography and NMR spectroscopy to understand the binding mode of N'-phenylnaphthalene-2-sulfonohydrazide to its targets, which can guide the design of more potent and selective analogs.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N'-phenylnaphthalene-2-sulfonohydrazide?

- Methodological Answer: The synthesis requires precise control of reaction conditions, including:

- Temperature: Reflux conditions (typically 80–120°C) to ensure complete conversion .

- Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates .

- Reaction Time: 6–24 hours, monitored via TLC or HPLC to track progress .

- Catalysts: Acidic or basic catalysts (e.g., HCl, triethylamine) to accelerate hydrazide bond formation .

Q. How can the structural identity of N'-phenylnaphthalene-2-sulfonohydrazide be confirmed post-synthesis?

- Methodological Answer: Use a combination of spectroscopic techniques:

- NMR Spectroscopy: H and C NMR to verify the naphthalene sulfonamide backbone and phenyl substituents .

- Mass Spectrometry (MS): High-resolution MS to confirm molecular weight (222.264 g/mol) and fragmentation patterns .

- IR Spectroscopy: Peaks at 1650–1700 cm (C=O stretch) and 1150–1250 cm (S=O stretch) .

Q. What methods are recommended for assessing the purity of N'-phenylnaphthalene-2-sulfonohydrazide?

- Methodological Answer:

- HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) to quantify purity (>95%) .

- Titration: Acid-base titration using 0.1 N NaOH for sulfonamide quantification (1 mL NaOH ≈ 22.63 mg analyte) .

- Melting Point Analysis: Compare observed range (e.g., 122–126°C) with literature values .

Q. How should N'-phenylnaphthalene-2-sulfonohydrazide be stored to ensure stability?

- Methodological Answer:

- Temperature: Store at –20°C in airtight containers to prevent hydrolysis .

- Light Sensitivity: Protect from UV exposure using amber glassware .

- Solubility Considerations: Dissolve in DMSO or ethanol for long-term storage; avoid aqueous solutions unless buffered at pH 6–8 .

Q. What preliminary assays are used to screen the biological activity of this compound?

- Methodological Answer:

- Cytotoxicity Assays: MTT or resazurin-based tests in cell lines (e.g., HepG2, HEK293) .

- Enzyme Inhibition: Kinetic studies with sulfonamide-sensitive enzymes (e.g., carbonic anhydrase) .

- Antimicrobial Screening: Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do reaction mechanisms differ when synthesizing N'-phenylnaphthalene-2-sulfonohydrazide derivatives with fluorinated or iodinated substituents?

- Methodological Answer:

- Electrophilic Substitution: Fluorine or iodine introduction requires halogen-specific catalysts (e.g., N-iodosuccinimide) and inert atmospheres to avoid side reactions .

- Steric Effects: Bulky substituents (e.g., 3-iodo) may reduce yield; optimize via microwave-assisted synthesis to shorten reaction time .

Q. How can contradictory toxicity data between in vitro and in vivo studies be resolved?

- Methodological Answer:

- Metabolic Profiling: Use LC-MS to identify metabolites (e.g., hydroxylated or glucuronidated forms) that may explain discrepancies .

- Dose-Response Calibration: Adjust in vitro concentrations to mimic in vivo pharmacokinetic profiles (e.g., C and AUC calculations) .

Q. What experimental designs are optimal for studying substituent effects on bioactivity?

- Methodological Answer:

- SAR Studies: Synthesize analogs with systematic variations (e.g., electron-withdrawing vs. donating groups) and compare IC values .

- Crystallography: Resolve X-ray structures of compound-enzyme complexes to map binding interactions .

Q. What challenges arise in quantifying trace impurities during purity analysis?

- Methodological Answer:

- Detection Limits: Use UPLC-MS/MS for impurities <0.1% .

- Matrix Effects: Spike samples with internal standards (e.g., deuterated analogs) to correct for solvent interference .

Q. How can computational modeling predict the environmental fate of N'-phenylnaphthalene-2-sulfonohydrazide?

- Methodological Answer:

- QSAR Models: Input logP (2.1), pKa (∼8.5 for sulfonamide), and soil sorption coefficients (K) to estimate biodegradability .

- Molecular Dynamics: Simulate hydrolysis pathways under varying pH and temperature conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.